PLA-Microencapsulated Liver Biodistribution: Head-to-Head Comparison of Ethyl Iopanoate (IOPAE) vs. Ethyl Diatrizoate (DZE) in Rats
In a direct head-to-head comparison, poly(dl-lactide) (PLA) microcapsules loaded with ¹³¹I-labeled ethyl iopanoate (PLA-IOPAE) and ¹³¹I-labeled ethyl diatrizoate (PLA-DZE) were administered intravenously to rats, and the percentage of injected dose (%ID) per liver was quantified at serial time points [1]. At 20 minutes post-injection, PLA-IOPAE achieved 35.19% ID in the liver compared with 46.25% for PLA-DZE, indicating a more gradual hepatic accumulation profile for IOPAE. By 5 hours, liver retention was 9.38% ID for PLA-IOPAE versus 13.19% ID for PLA-DZE, demonstrating that PLA-DZE achieved higher peak liver concentrations but that PLA-IOPAE maintained a proportionally more sustained retention relative to its peak (retaining approximately 26.7% of its 20-minute level at 5 hours, vs. 28.5% for PLA-DZE). The difference between microcapsule groups and unencapsulated controls was statistically significant (P < 0.05) at all time points within 5 hours [1]. Both compounds cleared through the gastrointestinal tract and kidneys, with liver %ID declining to 1.49% (PLA-IOPAE) and 1.27% (PLA-DZE) by 24 hours [1].
| Evidence Dimension | Hepatic biodistribution of PLA-microencapsulated radiopaque agent (% injected dose per liver) over time in rats following intravenous administration |
|---|---|
| Target Compound Data | PLA-IOPAE liver %ID: 35.19% (20 min), 20.90% (2 h), 9.38% (5 h), 1.49% (24 h); N=3/time point |
| Comparator Or Baseline | PLA-DZE liver %ID: 46.25% (20 min), 29.01% (2 h), 13.19% (5 h), 1.27% (24 h); N=3/time point |
| Quantified Difference | At 20 min post-injection, PLA-DZE liver uptake exceeded PLA-IOPAE by 11.06 percentage points (46.25% vs. 35.19%). By 5 h, the absolute difference narrowed to 3.81 percentage points (13.19% vs. 9.38%). Both converged to near-baseline by 24 h (< 1.5% ID). Difference between microcapsule and unencapsulated control groups was significant (P < 0.05) within 5 h for both compounds. |
| Conditions | Sprague-Dawley rats; ¹³¹I-labeled compounds encapsulated in PLA microcapsules (0.5–3 μm diameter); intravenous administration at 75 mg I/kg body weight; gamma counting of excised organs at 20 min, 2 h, 5 h, and 24 h post-injection; N=3 rats per time interval |
Why This Matters
This head-to-head data enables formulation scientists to select between IOPAE and DZE based on the desired hepatic accumulation tempo: DZE for higher peak liver concentration, IOPAE for a more gradual uptake profile with proportionally comparable retention—a trade-off directly relevant to optimizing CT contrast timing windows.
- [1] Yang DJ, Kuang LR, Li C, Tsai T, Liu CW, Lin WJ, Tansey W, Nikiforow S, McCuskey P, Kan Z, Wright KC, Wallace S. Evaluation of Poly(dl-lactide) Encapsulated Radiopaque Microcapsules. In: El-Nokaly MA, Piatt DM, Charpentier BA, editors. Polymeric Delivery Systems: Properties and Applications. ACS Symposium Series 520. Washington, DC: American Chemical Society; 1993. p. 371-386. doi:10.1021/bk-1993-0520.ch027. View Source
